3-Bromo-2-fluoro-5-iodobenzoic acid is an organic compound with the molecular formula . It is characterized by the presence of three halogen atoms—bromine, fluorine, and iodine—attached to a benzoic acid structure. This compound exhibits a unique combination of physical and chemical properties, making it an interesting subject for research and applications in chemistry and biology. The compound has a density of approximately and a boiling point of around at standard atmospheric pressure .
Common reagents for these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution processes, and oxidizing agents like potassium permanganate for oxidation.
The synthesis of 3-Bromo-2-fluoro-5-iodobenzoic acid typically involves multi-step organic reactions:
3-Bromo-2-fluoro-5-iodobenzoic acid has various applications in:
Research on the interaction studies involving 3-Bromo-2-fluoro-5-iodobenzoic acid is essential for understanding its reactivity and potential applications. Interaction studies typically focus on how this compound interacts with biological molecules or other chemical entities. For instance, studies may investigate:
These studies are crucial for evaluating its potential as a therapeutic agent or as a reagent in synthetic chemistry.
Several compounds share structural similarities with 3-Bromo-2-fluoro-5-iodobenzoic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Bromo-5-fluoro-3-iodobenzoic acid | Different positioning of halogens | |
| 4-Bromo-2-fluoro-5-iodobenzoic acid | Halogens positioned differently on the benzene ring | |
| 3-Bromo-5-chloro-2-fluorobenzoic acid | Contains chlorine instead of iodine |
The uniqueness of 3-Bromo-2-fluoro-5-iodobenzoic acid lies in its specific arrangement of halogen atoms, which influences its reactivity and potential applications in organic synthesis and drug development. The combination of bromine, fluorine, and iodine provides distinct electronic properties that can be exploited in various chemical transformations .
The synthesis of polyhalogenated benzoic acids typically follows a sequential halogenation strategy, where each halogen is introduced in a specific order to minimize side reactions and maximize regiochemical control. For 3-bromo-2-fluoro-5-iodobenzoic acid, a common approach begins with fluorination at the ortho position, followed by bromination at the meta position, and concluding with iodination at the para position relative to the carboxylic acid group.
Fluorination is often achieved via directed ortho-metalation (DoM) using lithium amide bases. For example, 2-fluorobenzoic acid derivatives can be synthesized by treating bromofluorobenzene with n-butyllithium at cryogenic temperatures (-78°C), followed by carboxylation with carbon dioxide. This method avoids the use of hazardous hydrogen fluoride and achieves yields up to 64% under optimized conditions. The carboxylic acid group acts as a directing group, ensuring precise fluorine placement at the ortho position.
Bromination and iodination are typically performed using electrophilic aromatic substitution (SEAr). Bromine can be introduced via N-bromosuccinimide (NBS) in the presence of Lewis acids like iron(III) chloride, while iodination employs N-iodosuccinimide (NIS) with iridium catalysts. A critical challenge lies in preventing dihalogenation by carefully controlling stoichiometry. For instance, using 1.05 equivalents of NIS with iridium(III) chloride at 40°C selectively produces monoiodinated products.
| Step | Halogen | Reagent | Conditions | Yield |
|---|---|---|---|---|
| 1 | F | n-BuLi, CO₂ | THF, -78°C, 2 h | 64% |
| 2 | Br | NBS, FeCl₃ | DCM, 25°C, 6 h | 78% |
| 3 | I | NIS, IrCl₃ | AcOH, 40°C, 12 h | 82% |
The Suzuki-Miyaura cross-coupling reaction represents one of the most versatile and widely utilized methodologies for carbon-carbon bond formation in organic synthesis [7] [8]. 3-Bromo-2-fluoro-5-iodobenzoic acid serves as an exceptional electrophilic partner in these transformations due to its multiple halogen substituents, which exhibit distinct reactivity patterns that enable regioselective functionalization [9] [10].
The mechanistic pathway of Suzuki-Miyaura coupling involving 3-bromo-2-fluoro-5-iodobenzoic acid follows the established catalytic cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination [7] [11]. The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium(II) intermediate, followed by transmetalation with the organoboron reagent facilitated by base activation, and concludes with reductive elimination to forge the new carbon-carbon bond while regenerating the active palladium(0) catalyst [8] [12].
The halogen selectivity in cross-coupling reactions follows the established reactivity order: iodine >> bromine > triflate >> chlorine > fluorine [13] [14]. This hierarchy is directly related to the carbon-halogen bond dissociation energies, where weaker bonds undergo oxidative addition more readily [15] [16]. For 3-bromo-2-fluoro-5-iodobenzoic acid, the carbon-iodine bond at the 5-position exhibits the highest reactivity, followed by the carbon-bromine bond at the 3-position, while the carbon-fluorine bond at the 2-position remains largely unreactive under standard coupling conditions [17] [18].
Research findings demonstrate that the iodine substituent at the 5-position undergoes preferential coupling with boronic acid derivatives under mild conditions [19] . Typical reaction conditions employ 1-5 mol% palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with appropriate phosphine ligands, in the presence of bases like potassium carbonate or sodium carbonate [8] [20]. Reaction temperatures generally range from 80-120°C in polar aprotic solvents such as dimethylformamide, tetrahydrofuran, or aqueous mixtures [9] [12].
| Reaction Parameter | Optimal Conditions |
|---|---|
| Palladium Catalyst Loading | 1-5 mol% |
| Base | K₂CO₃, Na₂CO₃, or Cs₂CO₃ |
| Boronic Acid Equivalents | 1.2-1.5 equiv |
| Temperature Range | 80-120°C |
| Typical Solvents | DMF, THF, DME, or aqueous mixtures |
| Expected Yield Range | 70-95% |
The transmetalation step in Suzuki-Miyaura coupling requires base activation to generate the reactive boronate species [9] [11]. The base facilitates the formation of an "ate" complex through coordination to the vacant p-orbital of the sp²-hybridized boron atom, thereby activating the organoboron reagent for transmetalation with the palladium(II) intermediate [9] [8]. This process is crucial for achieving high coupling efficiency and selectivity when working with trihalogenated substrates like 3-bromo-2-fluoro-5-iodobenzoic acid [12] [20].
Sequential Suzuki-Miyaura coupling reactions can be performed by exploiting the differential reactivity of the halogen substituents [4] [21]. After initial coupling at the 5-iodo position, the resulting 3-bromo-2-fluorobenzoic acid derivative can undergo a second coupling reaction at the 3-bromo position under more forcing conditions or with more active catalyst systems [4] [5]. This approach enables the synthesis of highly substituted benzoic acid derivatives with precise regiocontrol [21] [22].
The Sonogashira coupling reaction provides a powerful method for introducing alkyne functionality into aromatic systems through palladium and copper dual catalysis [23] [19]. 3-Bromo-2-fluoro-5-iodobenzoic acid serves as an excellent substrate for Sonogashira reactions, with the iodine substituent showing preferential reactivity toward terminal alkynes under standard conditions [19] [23].
The Sonogashira reaction mechanism involves two interconnected catalytic cycles: a palladium cycle responsible for oxidative addition and reductive elimination, and a copper cycle that facilitates alkyne activation and transmetalation [23] [24]. The palladium cycle initiates with oxidative addition of the aryl halide to palladium(0), forming a palladium(II) intermediate [23] [16]. Simultaneously, the copper cycle generates an alkynyl copper species from the terminal alkyne and copper(I) halide in the presence of base [23] [24].
Research demonstrates that 3-bromo-2-fluoro-5-iodobenzoic acid undergoes efficient Sonogashira coupling with various terminal alkynes [19] . The reaction typically employs 2-5 mol% palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride or tetrakis(triphenylphosphine)palladium(0), along with 5-10 mol% copper(I) iodide as co-catalyst [23] [19]. Base selection is critical, with triethylamine, potassium carbonate, or cesium carbonate proving most effective [23] [24].
The carbon-iodine bond at the 5-position exhibits exceptional reactivity in Sonogashira coupling, allowing reactions to proceed at temperatures as low as 60°C [19] [23]. The weaker carbon-iodine bond facilitates rapid oxidative addition to palladium(0), while the stronger carbon-bromine and carbon-fluorine bonds remain intact under these mild conditions [15] [16]. This selectivity enables the synthesis of alkyne-functionalized intermediates that retain additional halogen substituents for further elaboration [19] [4].
| Sonogashira Reaction Conditions | Standard Parameters |
|---|---|
| Palladium Catalyst | 2-5 mol% Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ |
| Copper Co-catalyst | 5-10 mol% CuI |
| Base | Et₃N, K₂CO₃, or Cs₂CO₃ |
| Terminal Alkyne | 1.2-1.5 equiv |
| Temperature | 60-100°C |
| Solvents | DMF, THF, or Et₃N |
| Typical Yields | 65-90% |
The formation of 3-bromo-2-fluoro-5-(triisopropylsilylethynyl)benzoic acid through Sonogashira coupling has been specifically documented [19] [25]. This transformation demonstrates the utility of the compound in accessing alkyne-functionalized benzoic acid derivatives that serve as versatile intermediates for further synthetic manipulations [19] . The triisopropylsilyl protecting group provides stability to the alkyne functionality while allowing for selective deprotection when required [19] [23].
Advanced Sonogashira protocols have been developed to address challenges associated with terminal alkyne homocoupling and catalyst deactivation [23] [24]. The use of copper-free conditions or alternative copper sources can minimize undesired side reactions, particularly when working with sensitive substrates or electron-deficient aryl halides [23] [26]. These modifications are particularly relevant when employing 3-bromo-2-fluoro-5-iodobenzoic acid, as the electron-withdrawing carboxylic acid functionality can influence catalyst performance [24] [16].
Palladium-mediated carbon-halogen bond activation represents the fundamental mechanistic step that underlies all cross-coupling transformations involving 3-bromo-2-fluoro-5-iodobenzoic acid [15] [16]. The compound's three distinct halogen substituents provide an exceptional platform for studying and exploiting differential C-X bond activation patterns in synthetic applications [4] [15].
The oxidative addition step, which involves insertion of palladium(0) into the carbon-halogen bond, exhibits a strong dependence on the nature of the halogen substituent [16] [13]. Research using density functional theory calculations reveals that the activation barrier decreases significantly in the order fluorine > chlorine >> triflate > bromine >> iodine [15] [13]. This trend correlates directly with carbon-halogen bond dissociation energies, where weaker bonds undergo more facile oxidative addition [15] [16].
For 3-bromo-2-fluoro-5-iodobenzoic acid, the carbon-iodine bond at the 5-position exhibits the lowest activation barrier for oxidative addition, with typical reaction barriers approximately 10-15 kcal/mol lower than the corresponding carbon-bromine bond [15] [16]. The carbon-fluorine bond presents an exceptionally high barrier, typically requiring specialized catalysts and harsh conditions for activation [15] [17]. This differential reactivity enables highly selective functionalization strategies that capitalize on the inherent electronic and steric differences between the halogen substituents [4] [5].
The electronic environment surrounding each halogen substituent significantly influences the oxidative addition process [15] [16]. The electron-withdrawing carboxylic acid functionality at the 1-position activates all three carbon-halogen bonds toward oxidative addition through inductive effects [27] [15]. However, the magnitude of this activation varies depending on the relative position of each halogen to the carboxylic acid group [16] [4].
| Halogen Position | Bond Energy (kJ/mol) | Relative Reactivity | Typical Activation Temperature (°C) |
|---|---|---|---|
| 5-Iodine | ~240 | Highest | 25-80 |
| 3-Bromine | ~285 | Moderate | 60-100 |
| 2-Fluorine | ~485 | Lowest | 120-200+ |
Ligand effects play a crucial role in modulating the selectivity and efficiency of C-X bond activation [5] [28]. Electron-rich phosphine ligands accelerate oxidative addition by increasing the electron density at the palladium center, thereby facilitating interaction with the carbon-halogen bond [8] [5]. However, strongly coordinating ligands can also inhibit substrate binding, requiring careful optimization of ligand-to-palladium ratios [8] [28].
Recent advances in catalyst design have focused on developing systems capable of selectively activating less reactive carbon-halogen bonds in the presence of more reactive ones [29] [5]. Sterically demanding ligands, such as those developed by Buchwald and coworkers, enable challenging transformations involving aryl chlorides and even aryl fluorides under relatively mild conditions [12] [5]. These developments are particularly relevant for maximizing the synthetic utility of polyhalogenated substrates like 3-bromo-2-fluoro-5-iodobenzoic acid [4] [22].
The concept of catalyst speciation has emerged as a critical factor in controlling selectivity in polyhalogenated systems [29] [5]. Research demonstrates that mononuclear palladium complexes and palladium clusters can exhibit dramatically different selectivity patterns, with the choice of ligand and reaction conditions determining the predominant catalyst species [29] [22]. This understanding enables rational catalyst design for achieving desired regioselectivity in complex synthetic transformations [5] [28].
Sequential C-X bond activation strategies leverage the differential reactivity of multiple halogen substituents to access diverse substitution patterns [4] [21]. Initial activation of the most reactive carbon-iodine bond, followed by selective functionalization of the carbon-bromine bond under modified conditions, enables the synthesis of complex polysubstituted aromatic systems [4] [22]. The carbon-fluorine bond typically remains intact throughout these sequences, serving as a permanent directing group or handle for subsequent functionalization [17] [22].
Single-crystal diffraction of 3-Bromo-2-fluoro-5-iodobenzoic acid (Cambridge Structural Database deposition FUYSSR; triclinic, space group P–1) reveals a nearly planar carboxylate motif (dihedral angle between the aromatic mean plane and the –C(=O)OH plane = 2.4° [1]). Key bond lengths and angles are summarised in Table 1.
| Parameter | Value | Source |
|---|---|---|
| Iodine–carbon distance | 2.091 Å [1] | 11 |
| Bromine–carbon distance | 1.894 Å [1] | 11 |
| Fluorine–carbon distance | 1.353 Å [1] | 11 |
| C–C(ipso)–C(ortho) angle at iodine site | 119.2° [1] | 11 |
Two crystallographically unique σ-hole interactions dominate the packing:
The mixed I···O/Br···π synthon reproduces the motif observed in meta-iodo- and meta-bromobenzoic acids but with shorter donor–acceptor separations owing to the synergistic electron withdrawal by the ortho fluorine atom [2] [3].
Natural population analysis on the crystallographic geometry shows the following positive σ-hole potentials along the C–X extension (kcal mol⁻¹): iodine = 36, bromine = 23, fluorine = 7. The values match the trend I > Br ≫ F predicted for isolated halogens [4]. Ortho fluorination deepens the iodine σ-hole by ~4 kcal mol⁻¹ relative to meta-iodobenzoic acid because the strongly –I ortho substituent withdraws electron density from the ring, concentrating positive potential on the heavy atom [5].
Experimentally determined pK_a values for ortho-halobenzoic acids decrease in the order iodine ≈ bromine > chlorine ≫ fluorine [6]. The same trend is reproduced in calculated gas-phase deprotonation energies of isomeric 2-halo-5-fluoro-3-bromobenzoic acids (Table 2). Steric compression around the carboxyl group forces the ring and the acid plane out of conjugation, reducing resonance donation and amplifying inductive withdrawal by the heavier halogens [6] [7].
| Substituent pattern | ΔG_deprot (kcal mol⁻¹) | Relative acidity |
|---|---|---|
| Ortho iodine | –332.8 | Strongest |
| Ortho bromine | –331.4 | |
| Para iodine | –329.1 | |
| Meta iodine | –328.7 | Weakest |
Iodine-centred σ-holes accelerate halogen-to-oxygen ligand transfer. Density-functional calculations place the activation free energy for I···O–C=O halogen-bond assisted decarboxylation of 3-Bromo-2-fluoro-5-iodobenzoic acid at 21 kcal mol⁻¹, 6 kcal mol⁻¹ lower than the bromine analogue owing to the stronger I···O interaction [8] [9].
In Suzuki–Miyaura models, the carbon–iodine bond of the title acid trans-metalates 10²–10³ times faster than carbon–bromine under identical palladium catalysis, while the inert carbon–fluorine bond remains untouched [10] [11]. Site-selective coupling thus affords rapid mono-functionalisation at C-5 (iodine) followed by iterative bromine activation, enabling programmed diversification.
Cocrystallisation with proton-acceptor bases (for example, meta-halogenopyridines) shows a switch from carboxylic acid···pyridine hydrogen bonding to I···N halogen bonding when iodine is present, whereas bromine analogues remain hydrogen-bonded and disordered [2]. The observation corroborates computational data that place I···N interaction energies at approximately −20 kcal mol⁻¹, double those of Br···N [12].